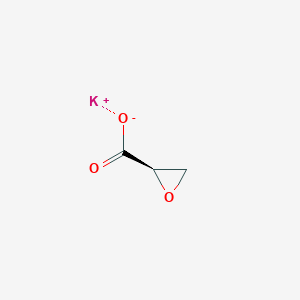

potassium (R)-oxirane-2-carboxylate

Beschreibung

Significance of Epoxides and Chiral Carboxylates in Contemporary Organic Synthesis

Epoxides, or oxiranes, are three-membered cyclic ethers that are highly valued in organic chemistry. numberanalytics.comnumberanalytics.com Their strained ring structure makes them reactive and versatile intermediates in a wide array of chemical reactions. numberanalytics.comnumberanalytics.comyoutube.comwikipedia.org This reactivity allows for the formation of complex molecules with a high degree of regio- and stereoselectivity, making them essential building blocks in the synthesis of pharmaceuticals and other fine chemicals. numberanalytics.comnumberanalytics.com Epoxides can undergo ring-opening reactions with a broad range of nucleophiles, including alcohols, water, amines, and thiols, which is the foundational chemistry for epoxy glues and the production of glycols. wikipedia.org

The synthesis of epoxides can be achieved through various methods, such as the oxidation of alkenes using peracids or other oxidizing agents. numberanalytics.comyoutube.com A critical aspect of epoxide synthesis is controlling the stereochemistry, which significantly influences the outcome of subsequent reactions. numberanalytics.com Asymmetric epoxidation techniques, like the Sharpless and Jacobsen epoxidations, are pivotal for producing chiral epoxides, which are crucial for synthesizing molecules with specific stereochemistries. numberanalytics.comrsc.org

Chiral carboxylates are also of paramount importance in modern organic synthesis. They serve as valuable building blocks and can be used to introduce chirality into molecules, a critical aspect in the synthesis of many natural products and pharmaceuticals. researchgate.netnih.gov The recognition of chiral carboxylates by synthetic receptors is a significant area of research, with applications in chiral separation and sensing. nih.govacs.org The development of synthetic receptors often utilizes natural sources of chirality, such as amino acids and sugars. nih.gov The synthesis of chiral ionic liquids from amino acids and chiral carboxylic acids is another area of active investigation. researchgate.netcapes.gov.br

Historical Context and Evolution of Research on Potassium (R)-Oxirane-2-carboxylate and Analogues

The study of epoxides has a rich history, with their utility in synthesis being recognized and developed over many decades. The ability to perform enantioselective epoxidation of olefins has been a long-standing goal. rsc.org Early research in the 1980s focused on the use of simple catalysts, with a significant breakthrough being the development of the Sharpless-Katsuki asymmetric epoxidation, which allows for the highly enantioselective conversion of allylic alcohols to chiral epoxides. rsc.org This was followed by the development of chiral metallosalen complexes by Jacobsen and Katsuki in 1990 for the epoxidation of unfunctionalized olefins. rsc.org

Research into chiral carboxylates has also seen significant evolution. Initially, the focus was on their use as simple chiral building blocks. However, modern research has expanded to include their application in more complex transformations, such as electrocatalytic decarboxylative cross-coupling reactions to form complex molecules. researchgate.net

The specific compound, this compound, is a chiral molecule that has been noted in research contexts. biosynth.combldpharm.com Its parent acid, (R)-oxirane-2-carboxylic acid, is a recognized chemical entity. nih.gov While detailed historical research on this compound itself is not extensively documented in readily available literature, its significance can be inferred from the broader context of research on chiral epoxides and carboxylates. The development of synthetic methods for chiral epoxides, such as those produced by styrene (B11656) monooxygenases, highlights the ongoing effort to produce these valuable building blocks enantiopurely. nih.gov The study of the biosynthesis of complex natural products containing epoxide rings, such as epoxyquinoids, further underscores the importance of understanding and controlling epoxide stereochemistry. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 82044-23-3 | bldpharm.comnih.gov |

| Molecular Formula | C3H3KO3 | biosynth.comnih.gov |

| Molecular Weight | 126.15 g/mol | biosynth.comnih.gov |

| SMILES Code | C1C@@HC(=O)[O-].[K+] | nih.gov |

| InChIKey | CMQCDPNYSJUSEH-HSHFZTNMSA-M | nih.gov |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;(2R)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQCDPNYSJUSEH-HSHFZTNMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635764 | |

| Record name | Potassium (2R)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82044-23-3 | |

| Record name | Potassium (2R)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Potassium R Oxirane 2 Carboxylate and Its Chiral Derivatives

Classical and Established Synthesis Routes

Saponification of Ester Precursors (e.g., Ethyl Oxirane-2-carboxylate)

A primary and straightforward method for the preparation of potassium (R)-oxirane-2-carboxylate is the saponification of its corresponding ester precursors, such as ethyl (R)-oxirane-2-carboxylate. ebsco.comyoutube.comlibretexts.orgmasterorganicchemistry.comresearchgate.net Saponification is a hydrolysis reaction of an ester carried out in the presence of a base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH). ebsco.comlibretexts.orgmasterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the potassium carboxylate salt, driving the reaction to completion. masterorganicchemistry.com The process is generally irreversible under basic conditions. masterorganicchemistry.com

This method is widely used due to its simplicity and high yields. The ester precursor, ethyl (R)-oxirane-2-carboxylate, can be sourced commercially or synthesized through various means, including the Darzens condensation.

| Reactant | Reagent | Product | Key Features |

| Ethyl (R)-oxirane-2-carboxylate | Potassium Hydroxide (KOH) | This compound | High yield, simple procedure, irreversible reaction. masterorganicchemistry.com |

Direct Synthesis from (R)-Oxirane-2-carboxylic Acid and Potassium Hydroxide

An alternative and direct route involves the neutralization of (R)-oxirane-2-carboxylic acid with potassium hydroxide. harvard.edu This acid-base reaction is typically quantitative and yields the desired potassium salt with high purity. The main challenge of this method lies in the availability and stability of the starting material, (R)-oxirane-2-carboxylic acid, which can be susceptible to ring-opening reactions.

In a typical procedure, a solution of (R)-oxirane-2-carboxylic acid in a suitable solvent, such as methanol, is treated with a stoichiometric amount of potassium hydroxide. harvard.edu The reaction is often carried out at low temperatures to minimize side reactions. The resulting potassium salt can then be isolated by precipitation or by removal of the solvent.

| Reactant | Reagent | Product | Key Features |

| (R)-Oxirane-2-carboxylic Acid | Potassium Hydroxide (KOH) | This compound | Direct neutralization, high purity, dependent on starting material stability. |

Darzens Condensation and Related α,β-Epoxy Ester Formations

The Darzens condensation, discovered by Auguste Georges Darzens in 1904, is a classic method for the synthesis of α,β-epoxy esters, also known as glycidic esters. organicreactions.orgwikipedia.orgmychemblog.comjk-sci.com This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. wikipedia.orgmychemblog.com The resulting glycidic ester can then be saponified to yield the corresponding potassium salt.

The reaction mechanism begins with the deprotonation of the α-haloester by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of the aldehyde or ketone. The subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the halide, results in the formation of the epoxide ring. wikipedia.org Common bases used include sodium ethoxide, potassium tert-butoxide, and sodium amide. mychemblog.com

While the classical Darzens reaction often produces a mixture of stereoisomers, modern variations have been developed to achieve higher levels of diastereoselectivity and enantioselectivity. organic-chemistry.org The choice of reactants, base, and reaction conditions can influence the stereochemical outcome. wikipedia.org For example, the reactivity of the α-haloester decreases from iodide to bromide to chloride, and aldehydes are generally more reactive than ketones. jk-sci.com

| Carbonyl Compound | α-Haloester | Base | Product | Key Features |

| Aldehyde/Ketone | Ethyl chloroacetate | Potassium tert-butoxide | α,β-Epoxy ester | Forms C-C and C-O bonds in one step, versatile for various substrates. nih.gov |

Asymmetric and Stereoselective Synthetic Approaches

The demand for enantiomerically pure compounds has driven the development of asymmetric synthetic methods. These approaches aim to produce a single enantiomer of the desired product, which is crucial for applications in pharmaceuticals and other specialized fields.

Chiral Catalyst-Mediated Epoxidation Strategies (e.g., using Chiral Dioxiranes)

Asymmetric epoxidation of α,β-unsaturated esters using chiral catalysts is a powerful strategy for accessing enantiopure epoxides. Chiral dioxiranes, generated in situ from a chiral ketone and a stoichiometric oxidant like potassium peroxomonosulfate (Oxone®), have proven to be highly effective for this transformation. rsc.orgnih.gov

One of the most well-known systems was developed by Shi and coworkers, utilizing a fructose-derived ketone as the catalyst. rsc.org The proposed mechanism involves the formation of a chiral dioxirane (B86890) intermediate, which then transfers an oxygen atom to the double bond of the α,β-unsaturated ester. The stereoselectivity is controlled by the chiral environment of the catalyst, which directs the approach of the alkene to the oxidizing agent. rsc.org Different ketone catalysts have been developed to achieve high enantioselectivity for a variety of olefin substrates, including trans- and trisubstituted alkenes, as well as styrenes. nih.govacs.orgnih.gov

Another significant method is the Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like bleach. pitt.eduorganic-chemistry.orgwikipedia.orgopenochem.org This method is particularly effective for the enantioselective epoxidation of cis-disubstituted olefins. organic-chemistry.org The mechanism is believed to involve a manganese(V)-oxo species as the active oxidant. wikipedia.org

| Alkene Substrate | Catalyst System | Oxidant | Product | Key Features |

| α,β-Unsaturated ester | Chiral Ketone (e.g., Shi's catalyst) | Oxone® | Enantiopure α,β-Epoxy ester | High enantioselectivity for various alkenes. rsc.orgnih.gov |

| cis-Olefin | Chiral Mn-salen complex (Jacobsen's catalyst) | Bleach (NaOCl) | Enantiopure cis-Epoxide | Complementary to Sharpless epoxidation, effective for unfunctionalized alkenes. wikipedia.orgopenochem.org |

Enzymatic Resolution Techniques (e.g., Lipase-Catalyzed Hydrolysis for Enantiopure Derivatives)

Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. wikipedia.org This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other enantiomer unreacted. nih.govyoutube.com

In the context of preparing enantiopure derivatives of oxirane-2-carboxylic acid, lipase-catalyzed hydrolysis of a racemic mixture of the corresponding esters is a common approach. nih.govnih.govnih.gov Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are known for their high activity, stability, and broad substrate specificity. nih.gov

The process involves treating a racemic ester with a lipase (B570770) in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomer remains as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be separated. For example, immobilized Candida antarctica lipase B (Novozym 435) has been successfully used for the enantioselective hydrolysis of D,L-phenylglycine methyl ester. nih.gov

This kinetic resolution technique is powerful, but its maximum theoretical yield for a single enantiomer is 50%. wikipedia.org However, it remains a valuable and environmentally friendly method for obtaining enantiopure compounds. nih.gov

| Racemic Substrate | Enzyme | Reaction Type | Products | Key Features |

| Racemic oxirane-2-carboxylate ester | Lipase (e.g., Candida antarctica lipase B) | Enantioselective Hydrolysis | (R)-Oxirane-2-carboxylate ester and (S)-Oxirane-2-carboxylic acid (or vice versa) | High enantioselectivity, mild reaction conditions, environmentally benign. nih.gov |

Diastereoselective Epoxidation Reactions (e.g., with Potassium tert-Butoxide-tert-Butyl Hydroperoxide Systems)

Diastereoselective epoxidation represents a fundamental strategy for the synthesis of chiral epoxides from prochiral α,β-unsaturated esters. A notable and effective method employs a combination of potassium tert-butoxide and tert-butyl hydroperoxide (TBHP). This system has proven to be particularly useful for the epoxidation of electron-deficient olefins, such as α,β-unsaturated esters, leading to the corresponding glycidic esters.

The reaction mechanism is initiated by the deprotonation of tert-butyl hydroperoxide by potassium tert-butoxide, generating the tert-butylperoxy anion. This anion then undergoes a conjugate addition (Michael addition) to the α,β-unsaturated ester. The subsequent intramolecular nucleophilic attack by the resulting enolate oxygen onto the peroxide oxygen atom leads to the formation of the desired epoxide ring and the release of a tert-butoxide ion. The stereoselectivity of this process is highly dependent on the substrate's structure, particularly the substituents on the double bond, as well as the reaction conditions such as solvent and temperature.

Research has demonstrated the application of this methodology for the synthesis of a variety of 2,3-epoxy esters. For instance, the epoxidation of α-substituted acrylic esters using this system can afford the corresponding epoxides with good yields and diastereoselectivities. The steric bulk of the ester group and the α-substituent play a significant role in directing the facial selectivity of the epoxidation.

Table 1: Diastereoselective Epoxidation of α,β-Unsaturated Esters

| Substrate | Reagents | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| Ethyl crotonate | KOtBu, TBHP | Ethyl 3-methyloxirane-2-carboxylate | - | Moderate to Good |

| Methyl cinnamate | KOtBu, TBHP | Methyl 3-phenyloxirane-2-carboxylate | - | Good |

| tert-Butyl crotonate | KOtBu, TBHP | tert-Butyl 3-methyloxirane-2-carboxylate | - | High |

Advanced Transformations for Functionalized Analogues

The synthetic utility of this compound is significantly enhanced through various advanced transformations that allow for the creation of functionalized analogues. These transformations leverage the inherent reactivity of the strained oxirane ring.

Ring-Opening and Subsequent Cyclization to Novel Heterocyclic Systems

The high ring strain of the oxirane moiety in this compound makes it susceptible to nucleophilic ring-opening reactions. This reactivity is a cornerstone for the synthesis of a diverse array of novel heterocyclic systems. The regioselectivity of the ring-opening, whether at the C2 or C3 position, is dictated by the nature of the nucleophile, the solvent, and the specific reaction conditions employed.

For example, the reaction of chiral 2,3-epoxy esters with various nucleophiles can lead to the formation of β-substituted α-hydroxy esters or α-substituted β-hydroxy esters. These acyclic intermediates can then undergo intramolecular cyclization to furnish a variety of heterocyclic scaffolds, such as lactones, tetrahydrofurans, and other complex systems. The stereochemistry of the starting epoxide is transferred to the final heterocyclic product, making this a powerful strategy for asymmetric synthesis.

Strategic Utilization of Chiral Epihalohydrins as Synthetic Precursors

An alternative and highly effective strategy for accessing chiral oxirane-2-carboxylates and their derivatives involves the use of chiral epihalohydrins as starting materials. Epihalohydrins, such as (R)- and (S)-epichlorohydrin, are readily available and inexpensive chiral building blocks.

This approach typically involves a two-step sequence. First, the chiral epihalohydrin is reacted with a cyanide source, often in the presence of a base, to facilitate a ring-opening and subsequent displacement of the halide to form a cyanohydrin. The second step involves the hydrolysis of the nitrile group to the corresponding carboxylic acid. This method provides excellent control over the absolute stereochemistry of the final oxirane-2-carboxylate. The versatility of this approach allows for the synthesis of a wide range of substituted oxirane-2-carboxylates by varying the starting epihalohydrin and the reaction conditions.

Table 2: Synthesis of Chiral Oxirane-2-carboxylates from Epihalohydrins

| Chiral Epihalohydrin | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| (R)-Epichlorohydrin | 1. KCN2. H₃O⁺ | (R)-3-chloro-2-hydroxybutanenitrile | (R)-Oxirane-2-carboxylic acid |

| (S)-Epibromohydrin | 1. NaCN2. H₃O⁺ | (S)-3-bromo-2-hydroxybutanenitrile | (S)-Oxirane-2-carboxylic acid |

Mechanistic Investigations of Oxirane Ring Transformations

Nucleophilic Ring-Opening Pathways

The high reactivity of the oxirane ring is primarily due to the significant angle strain and the polarized carbon-oxygen bonds. This makes the carbon atoms electrophilic and susceptible to attack by nucleophiles, leading to ring-opening. The mechanisms of these reactions can be broadly categorized as acid-catalyzed, base-catalyzed, or amine-catalyzed.

Acid-Catalyzed Ring Opening Mechanisms (e.g., Protonation and Nucleophilic Attack)

Under acidic conditions, the ring-opening of an epoxide like (R)-oxirane-2-carboxylate is initiated by the protonation of the epoxide oxygen. libretexts.orgmsu.edu This protonation event enhances the electrophilicity of the ring carbons by creating a better leaving group (a hydroxyl group) and inducing a partial positive charge on the carbon atoms. youtube.comyoutube.com The subsequent step involves the attack of a nucleophile. libretexts.orglibretexts.org

In the case of an asymmetrical epoxide, the nucleophile will preferentially attack the more substituted carbon atom. libretexts.orgyoutube.com This regioselectivity is attributed to the fact that the more substituted carbon can better stabilize the developing positive charge in the transition state, which has some SN1-like character. youtube.comyoutube.com The reaction proceeds with anti-stereochemistry, meaning the nucleophile attacks from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the site of attack. libretexts.org

For potassium (R)-oxirane-2-carboxylate, an acid-catalyzed ring-opening would involve the initial protonation of the oxirane oxygen. Following this activation, a nucleophile would attack one of the ring carbons. The presence of the carboxylate group can influence the regioselectivity of the attack.

Base-Catalyzed Ring Opening Mechanisms (e.g., SN2 Reaction Principles)

In the presence of a strong base, the ring-opening of an epoxide proceeds via a direct SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgyoutube.com Unlike the acid-catalyzed pathway, there is no prior protonation of the epoxide oxygen. Instead, a potent nucleophile, such as a hydroxide (B78521) or alkoxide ion, directly attacks one of the electrophilic carbon atoms of the oxirane ring. youtube.commasterorganicchemistry.com

This direct attack forces the ring to open, and the oxygen atom becomes an alkoxide anion. libretexts.org The reaction is highly regioselective, with the nucleophile attacking the less sterically hindered carbon atom. masterorganicchemistry.comresearchgate.net This is a hallmark of the SN2 reaction, where steric hindrance plays a crucial role in determining the site of attack. The reaction also proceeds with inversion of stereochemistry at the attacked carbon. masterorganicchemistry.com

For this compound, a base-catalyzed ring opening would involve the direct attack of a nucleophile on the less substituted carbon of the oxirane ring, leading to a specific stereochemical outcome.

Amine-Catalyzed Ring Opening Processes (e.g., Quaternization and Carboxylate Anion Participation)

Amines can also catalyze the ring-opening of epoxides. acs.org The mechanism can be complex and may involve the amine acting as a nucleophile itself or as a base to generate a more potent nucleophile. One proposed mechanism involves the quaternization of the tertiary amine by the epoxide, which is facilitated by electrophilic assistance from a proton donor. researchgate.net

In the context of this compound, the intramolecular carboxylate anion can participate in the ring-opening process. The reaction of epoxides with carboxylic acids can be catalyzed by the corresponding carboxylate anions. sci-hub.seresearchgate.net The carboxylate, formed in situ, can act as a nucleophile, attacking the epoxide ring. sci-hub.seresearchgate.net This process can be influenced by the nature of the cation and the solvent. sci-hub.se Studies have shown that the nucleophilicity of the carboxylate catalyst is enhanced with an increase in the cation radius. sci-hub.se

Enzyme-Mediated Chemical Reactions

Enzymes can catalyze highly specific and efficient transformations of epoxides, often with exquisite stereocontrol that is difficult to achieve through traditional chemical methods.

Stereospecific Alkylation by Dehalogenases (e.g., cis-3-Chloroacrylic Acid Dehalogenase, cis-CaaD)

The enzyme cis-3-chloroacrylic acid dehalogenase (cis-CaaD) has been shown to be irreversibly inhibited by the (R)-enantiomer of oxirane-2-carboxylate, but not the (S)-enantiomer. acs.orgnih.govacs.orgrug.nl This indicates a highly stereospecific interaction between the enzyme and the inhibitor. The inactivation process involves the formation of a reversible enzyme-inhibitor complex at the active site, followed by a covalent modification. nih.govrug.nl

Mass spectral analysis has revealed that the Pro-1 residue of cis-CaaD is the site of this covalent modification. nih.govrug.nl Two possible mechanisms have been proposed for this alkylation. acs.orgnih.govrug.nl One mechanism involves an acid-catalyzed ring opening of the oxirane, followed by the alkylation of the conjugate base of Pro-1. acs.orgnih.govrug.nl The second proposed mechanism is a nucleophilic substitution reaction where the conjugate base of Pro-1 acts as the nucleophile, and an acid catalyst polarizes the carbon-oxygen bond of the oxirane. acs.orgnih.govrug.nl The presence of two arginine residues, Arg-70 and Arg-73, is crucial for this covalent modification, likely by binding the carboxylate group of the inhibitor and positioning it correctly within the active site. nih.govnih.gov

| Enzyme | Inhibitor | Site of Modification | Key Residues | Proposed Mechanism |

| cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD) | (R)-oxirane-2-carboxylate | Pro-1 | Arg-70, Arg-73 | Acid-catalyzed ring opening or Nucleophilic substitution |

Mechanistic Studies of Deformylation by Aldehyde Deformylating Oxygenases

Aldehyde deformylating oxygenases (ADOs) are enzymes that catalyze the conversion of long-chain aldehydes to the corresponding alkanes with the release of formate. wikipedia.org Mechanistic investigations using substrates with an oxirane ring adjacent to the aldehyde group have provided insights into the reaction mechanism. nih.govnih.gov

These studies have shown that oxiranyl-aldehydes are substrates for ADO, undergoing deformylation to produce the corresponding oxiranes. nih.govnih.gov When the reaction is carried out in D₂O, the proton is delivered with equal probability to either face of the oxirane ring. nih.govnih.gov This observation supports the formation of a relatively long-lived oxiranyl radical intermediate that is free to rotate during the reaction. nih.govnih.gov

Interestingly, a side reaction is also observed where the oxiranyl-aldehydes undergo a tandem deformylation to produce alkanes that are two carbons shorter. nih.govnih.gov This is proposed to occur through the rearrangement of the intermediate oxiranyl radical to form a new aldehyde, which is then further deformylated. nih.gov

| Enzyme | Substrate | Product(s) | Key Intermediate | Mechanistic Implication |

| Aldehyde Deformylating Oxygenase (ADO) | Oxiranyl-aldehydes | n-1 oxiranes, n-2 alkanes | Oxiranyl radical | Supports a radical-based mechanism |

Enantioselective Hydrolysis Catalyzed by Epoxide Hydrolases

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This enzymatic transformation can proceed with high enantioselectivity, making it a powerful tool for the kinetic resolution of racemic epoxides or the asymmetric synthesis of chiral diols.

The enzymatic hydrolysis of an epoxide like (R)-oxirane-2-carboxylate to the corresponding diol, (2S)-2,3-dihydroxypropanoic acid, is a process of significant interest. While specific studies on this compound are not extensively detailed in publicly available literature, the general mechanism of EH-catalyzed hydrolysis provides a clear framework. The reaction involves the activation of a water molecule by the enzyme's active site, which then acts as a nucleophile, attacking one of the electrophilic carbons of the oxirane ring. This attack leads to the opening of the strained ring and the formation of a diol.

The enantioselectivity of this process is governed by the specific interactions between the substrate and the amino acid residues in the chiral pocket of the enzyme's active site. For (R)-oxirane-2-carboxylate, an epoxide hydrolase would preferentially bind and hydrolyze this enantiomer over its (S)-counterpart, or vice-versa, leading to the enrichment of one enantiomer of the diol and the unreacted epoxide of the opposite configuration.

Table 1: Key Factors Influencing Enantioselective Hydrolysis by Epoxide Hydrolases

| Factor | Description |

| Enzyme Source | Epoxide hydrolases from different microbial sources (e.g., Aspergillus niger, Rhodococcus sp.) exhibit varying substrate specificities and enantioselectivities. |

| Substrate Structure | The nature and position of substituents on the oxirane ring significantly impact the binding affinity and the rate and selectivity of the hydrolysis. |

| Reaction Conditions | pH, temperature, and the presence of co-solvents can influence the enzyme's activity and stability, thereby affecting the outcome of the hydrolysis. |

Diverse Reaction Pathways

Beyond enzymatic hydrolysis, the oxirane ring of this compound is amenable to a variety of other chemical transformations, providing access to a diverse array of functionalized molecules.

Substitution Reactions at the Oxirane Ring

The strained nature of the oxirane ring makes it an excellent electrophile, susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, resulting in the opening of the ring and the formation of a new carbon-nucleophile bond. The regioselectivity of the attack (at C2 or C3) is influenced by both steric and electronic factors, as well as the reaction conditions.

A prominent example of such a substitution reaction is the aminolysis of glycidic acid derivatives to produce β-hydroxy-α-amino acids, which are important chiral building blocks for various pharmaceuticals. In the case of this compound, reaction with an amine nucleophile would lead to the formation of a β-hydroxy-α-amino acid derivative. The attack of the amine can occur at either C2 or C3 of the oxirane ring.

Table 2: Nucleophilic Ring-Opening Reactions of Glycidate Derivatives

| Nucleophile | Product Type | Significance |

| Amines | β-Hydroxy-α-amino acids | Building blocks for peptides, antibiotics, and other bioactive molecules. |

| Azide | β-Azido-α-hydroxy acids | Precursors to β-amino acids and other nitrogen-containing compounds. |

| Thiols | β-Thio-α-hydroxy acids | Intermediates in the synthesis of sulfur-containing natural products and drugs. |

The general mechanism for the aminolysis involves the nucleophilic attack of the amine on one of the epoxide carbons, followed by protonation of the resulting alkoxide to yield the final product. The stereochemistry of the starting material is typically transferred to the product in these SN2 reactions.

Oxidative Transformations to Diols and Related Oxygenated Compounds

The conversion of the oxirane moiety to a diol can also be achieved through non-enzymatic, chemical methods. The most straightforward of these is the acid- or base-catalyzed hydrolysis of the epoxide.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water. The attack can occur at either the more substituted or less substituted carbon, depending on the stability of the developing carbocation-like transition state. For this compound, this would yield (2S)-2,3-dihydroxypropanoic acid.

Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on one of the epoxide carbons, following a strict SN2 pathway. This typically leads to attack at the less sterically hindered carbon.

The resulting (2S)-2,3-dihydroxypropanoic acid is a chiral polyoxygenated molecule with applications in the synthesis of various fine chemicals and as a building block in metabolic studies.

Reductive Conversions of the Carboxylate Moiety

While the oxirane ring is the primary site of reactivity, the carboxylate group of this compound can also undergo transformations. A key reaction is its reduction to a primary alcohol, which would yield (R)-glycidol.

This transformation requires a reducing agent that is selective for the carboxylate group and does not readily attack the epoxide ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are often too reactive and can lead to the opening of the epoxide ring. More chemoselective reagents are therefore required for this transformation.

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known to be effective for the selective reduction of carboxylic acids in the presence of other functional groups, including esters and, in some cases, epoxides. The mechanism involves the formation of an acyloxyborane intermediate, which is then further reduced to the primary alcohol.

Table 3: Potential Reagents for the Selective Reduction of the Carboxylate Group

| Reagent | Advantages | Potential Challenges |

| Borane (BH₃) | High chemoselectivity for carboxylic acids. | Can still react with epoxides under certain conditions. |

| Sodium borohydride (B1222165) (NaBH₄) / Lewis acid | Milder reducing system. | May require careful optimization of reaction conditions to achieve selectivity. |

| Enzymatic Reduction | High selectivity and mild reaction conditions. | Limited availability of enzymes with the desired substrate specificity. |

The successful reduction of the carboxylate group while preserving the integrity of the oxirane ring would provide a direct route to the valuable chiral building block, (R)-glycidol, from this compound.

Computational and Theoretical Studies

Quantum-Chemical Calculations for Molecular and Reaction Energetics

Quantum-chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can compute a wide array of molecular and reaction parameters.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de It is a widely used tool for predicting various molecular properties with a good balance between accuracy and computational cost. mpg.deyoutube.com

While specific DFT studies exclusively on potassium (R)-oxirane-2-carboxylate are not extensively documented in publicly available literature, research on related oxirane-2-carboxylate derivatives provides significant insights into how DFT can be applied to this class of compounds. nih.gov A study on a series of 3-aryloxirane-2-carboxylate derivatives utilized DFT to analyze their electrical and frontier molecular orbital properties. nih.gov Such analyses are critical for understanding a compound's chemical stability and reactivity. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical stability. nih.gov

DFT calculations are also employed to understand the role of specific atoms within a molecule. For example, DFT has been used to investigate the electronic effects of potassium as a promoter in catalytic processes, where it influences the adsorption, activation, and dissociation of molecules on catalyst surfaces by modifying the electronic landscape. psu.edursc.org This is achieved through the donation of electrons, which alters the charge distribution and reactivity of the system. psu.edu Similar principles would apply to this compound, where the potassium ion influences the electronic properties of the oxirane-carboxylate anion.

Theoretical calculations for related compounds allow for the prediction of various properties that are otherwise difficult to measure experimentally.

Table 1: Predicted Properties of Oxirane Derivatives from Computational Studies

| Property | Description | Relevance |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A larger gap generally implies higher chemical stability and lower reactivity. nih.gov |

| Ionization Potential | The minimum energy required to remove an electron from a neutral atom or molecule. youtube.com | Indicates the ease with which the molecule can be oxidized. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences intermolecular interactions and solubility. |

| Net Atomic Charges | The partial electrical charge assigned to each atom in a molecule. | Helps in understanding electrostatic interactions and reactive sites. |

This table represents the types of data that can be generated via DFT calculations, as demonstrated in studies of related compounds.

Semi-empirical methods, such as AM1 (Austin Model 1), offer a faster, albeit less accurate, alternative to ab initio methods like DFT. They are particularly useful for studying large molecules and for preliminary investigations of reaction mechanisms. These methods simplify calculations by using parameters derived from experimental data. researchgate.net While the application of AM1 or similar semi-empirical methods specifically to elucidate the reaction mechanisms of this compound is not detailed in the available research, they are generally employed to map out potential energy surfaces, identify transition states, and estimate activation energies for various chemical transformations. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is invaluable for studying the conformational behavior of molecules and their interactions with biological targets.

MD simulations are crucial for evaluating the stability of a ligand bound to a protein. In a study involving 3-aryloxirane-2-carboxylate derivatives, which share the core structure of the title compound, MD simulations were performed to assess the stability of their complexes with cyclin-dependent kinase 1 (CDK1), a key enzyme in cancer cell proliferation. nih.gov The simulations showed that the most active compounds formed stable complexes with the enzyme throughout the simulation period. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over time. A stable RMSD profile suggests that the ligand remains securely in the binding pocket.

The binding affinity of these derivatives to the target enzyme was further computed using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method. nih.gov This calculation provides an estimate of the free energy of binding, which helps in ranking the potency of different inhibitors. nih.gov

While studies specifically targeting the interaction of this compound with Matrix Metalloproteinase 2 (MMP2) are not found in the searched literature, the methodologies applied to CDK1 serve as a blueprint for how such investigations would be conducted. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their binding modes.

In the context of oxirane-2-carboxylate derivatives, molecular docking was used to investigate the interactions of the most active compounds with the active site of CDK1. nih.gov The study revealed that these compounds could fit into the enzyme's binding pocket and form specific interactions with key amino acid residues. nih.gov The binding potential is often assessed by a scoring function, which estimates the binding affinity. The docking results indicated that the derivatives formed conventional hydrogen bonds with amino acid residues, which are critical for stabilizing the ligand-protein complex. nih.gov

Table 2: Example of Molecular Docking Interaction Data for an Oxirane-2-Carboxylate Derivative with CDK1

| Interacting Residue | Interaction Type |

|---|---|

| Amino Acid 1 | Hydrogen Bond |

| Amino Acid 2 | Hydrophobic Interaction |

This table is a generalized representation of docking results based on a study of related derivatives, illustrating the types of interactions that stabilize the binding of such compounds to a protein active site. nih.gov

Prediction of Binding Modes and Key Interactions with Protein Active Sites

Computational modeling is an indispensable tool for predicting how a small molecule like this compound might interact with a biological target, such as an enzyme's active site. Methodologies like molecular docking and molecular dynamics (MD) simulations are employed to forecast the most probable binding poses and the specific interactions that stabilize the ligand-protein complex.

Molecular docking programs can screen various orientations and conformations of the ligand within the protein's binding pocket to identify the most energetically favorable pose. mdpi.com For an oxirane derivative, key interactions would likely involve the carboxylate and epoxide functional groups. The negatively charged carboxylate group is poised to form strong ionic interactions or salt bridges with positively charged amino acid residues like arginine or lysine. Furthermore, the oxygen atoms of the carboxylate and the oxirane ring can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues such as serine, threonine, or tyrosine.

Following docking, molecular dynamics simulations can provide a more dynamic and realistic picture of the binding. wikipedia.org These simulations model the movement of atoms in the ligand-protein complex over time, offering insights into the stability of the predicted binding mode and the flexibility of both the ligand and the protein active site. wikipedia.org By calculating the interaction energies, such as through Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) computations, researchers can estimate the binding affinity of the compound to its target. mdpi.com For instance, studies on similar carboxylate-containing molecules have successfully correlated calculated interaction energies with experimentally determined inhibitory concentrations (IC50 values), thereby validating the predicted binding modes. mdpi.comnih.gov

These computational approaches allow for the construction of an interaction profile, highlighting the key amino acid residues responsible for anchoring the ligand. nih.gov This information is crucial for understanding the molecule's mechanism of action at a molecular level and for the rational design of new, more potent derivatives.

Advanced Mechanistic Modeling

QM/MM Calculations for Detailed Reaction Barriers and Energetic Profiles

To gain a deeper understanding of the chemical reactions that this compound may undergo, particularly within a complex environment like an enzyme active site, researchers utilize hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. This powerful technique allows for the study of reaction mechanisms by treating the reacting part of the system with high-accuracy quantum mechanics (QM), while the surrounding environment (e.g., the rest of the protein and solvent) is described using more computationally efficient molecular mechanics (MM). acs.orgnih.gov

QM/MM methods are particularly well-suited for elucidating the energetic profiles of reactions, such as the nucleophilic ring-opening of the epoxide. By mapping the potential energy surface, these calculations can determine the activation energies (reaction barriers) for different potential pathways. nih.govnih.gov This provides a quantitative measure of how fast a reaction is likely to proceed and which pathway is kinetically favored.

For example, in an enzyme-catalyzed ring-opening, the QM region would typically include the oxirane ring, the incoming nucleophile (which could be a residue from the enzyme or a water molecule), and any key catalytic residues in the immediate vicinity. acs.org The QM/MM simulation can then model the entire process, from the reactants, through the transition state, to the final products. The calculated energetic profile reveals the stability of intermediates and the height of the energy barriers separating them, offering a detailed, step-by-step view of the reaction mechanism. nih.gov These calculations can be performed on multiple snapshots taken from molecular dynamics simulations to obtain a statistically averaged reaction barrier, providing a more accurate representation of the reaction in a dynamic environment. nih.gov

| Computational Method | Information Provided | Application to (R)-oxirane-2-carboxylate |

| Molecular Docking | Predicts preferred binding orientation and conformation of a ligand in a protein active site. | Identifies potential interactions between the carboxylate and oxirane groups with amino acid residues. mdpi.comnih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-protein complex over time, assessing stability. | Evaluates the stability of the docked pose and the flexibility of the active site. wikipedia.org |

| QM/MM Calculations | Provides detailed reaction pathways, transition state structures, and energetic barriers for chemical reactions in complex systems. | Elucidates the mechanism of epoxide ring-opening, calculating activation energies for different nucleophilic attacks. acs.orgnih.gov |

Quantum Mechanical Explanation of Regio- and Stereoselectivity Principles (e.g., Baldwin's Rules for Oxirane Ring Opening)

The ring-opening of an unsymmetrical epoxide like (R)-oxirane-2-carboxylate can result in different products depending on which carbon of the epoxide is attacked by a nucleophile (regioselectivity) and the resulting stereochemistry. The principles governing these outcomes can be explained through quantum mechanics, which provides a rigorous foundation for empirical guidelines like Baldwin's rules. nih.govacs.org

The reaction of the oxirane ring with a nucleophile under basic or neutral conditions generally proceeds via an SN2-type mechanism. masterorganicchemistry.com Baldwin's rules for ring closures can be adapted to understand the intramolecular version of this reaction, classifying it based on the ring size being formed, the hybridization of the electrophilic carbon (tetrahedral, 'tet'), and whether the bond being broken is inside ('endo') or outside ('exo') the newly forming ring system. wikipedia.orgscripps.edu For an intermolecular attack on an oxirane, the key principle is the requirement for the nucleophile to approach the electrophilic carbon atom from the backside, at an angle of approximately 180° relative to the C-O bond being broken, leading to an inversion of stereochemistry at that center. youtube.com

Quantum chemical calculations, such as those using density functional theory (DFT), reveal that the regioselectivity is controlled by a delicate balance between steric hindrance and electronic effects. nih.goveurekaselect.com In basic conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom. bohrium.comresearchgate.net This is because the interaction between the nucleophile and the epoxide is strong, and Pauli repulsion (steric hindrance) becomes the dominant factor. bohrium.com

Quantum mechanical models explain this by examining the transition state energies for attack at each of the two epoxide carbons. The calculations consistently show a lower activation barrier for the pathway involving attack at the less substituted carbon, making it the kinetically favored product. nih.gov These computational studies provide a quantitative, structural explanation for Baldwin's rules as they apply to oxirane ring-opening, attributing the selectivity to the geometric constraints of achieving optimal orbital overlap in the transition state. nih.gov

| Baldwin's Rule Descriptor | Description | Relevance to Oxirane Ring Opening |

| Exo vs. Endo | Describes whether the bond being broken is outside (exo) or inside (endo) the ring being formed in an intramolecular reaction. wikipedia.org | In an intermolecular SN2 attack on the oxirane, the principle relates to the trajectory of the nucleophile. |

| Tet, Trig, Dig | Refers to the hybridization of the electrophilic atom being attacked (sp³, sp², sp). wikipedia.org | The carbon atoms of the oxirane ring are sp³ hybridized, so attacks on them are classified as 'tet' processes. |

| Ring Size (e.g., 5-Exo-Tet) | Indicates the number of atoms in the ring being formed in an intramolecular cyclization. | Determines the favorability of intramolecular ring-opening/closing reactions based on achieving the proper attack geometry. youtube.com |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. numberanalytics.comwikipedia.org It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgucsb.edu For the ring-opening of this compound, FMO analysis can rationalize the molecule's susceptibility to nucleophilic attack.

In this reaction, the oxirane acts as the electrophile, while the attacking species is the nucleophile. According to FMO theory:

The HOMO of the nucleophile (containing its most available, highest-energy electrons) will interact with the LUMO of the oxirane.

The reaction will preferentially occur at the atom where the LUMO has its largest coefficient (lobe).

Quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO. unesp.brnih.gov For an unsymmetrical epoxide, the LUMO is typically not distributed evenly across the two carbon atoms of the ring. The carbon atom with the larger LUMO coefficient is the more electrophilic site and, therefore, the more likely site of nucleophilic attack. ucsb.edu

The energy gap between the nucleophile's HOMO and the epoxide's LUMO is also a critical factor. A smaller HOMO-LUMO gap indicates a stronger interaction and a more facile reaction. This allows for the comparison of reactivity with different nucleophiles; a nucleophile with a higher energy HOMO will generally have a smaller energy gap with the epoxide's LUMO and thus be more reactive towards it. FMO theory, therefore, provides a clear, orbital-based explanation for both the reactivity and regioselectivity observed in the ring-opening of this compound. nih.gov

Applications of Potassium R Oxirane 2 Carboxylate and Its Derivatives in Advanced Organic Synthesis

Role as Chiral Building Blocks

The primary application of potassium (R)-oxirane-2-carboxylate and its related structures lies in their function as chiral building blocks. biosynth.coma2bchem.commdpi.combldpharm.comambeed.combiomall.inresearchgate.netresearchgate.net A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material in the synthesis of more complex, enantiomerically pure compounds. The defined stereochemistry of the building block is transferred to the final product, which is crucial in applications where stereoisomers may exhibit different biological activities.

Synthesis of Stereochemically Pure Pharmaceutical Intermediates

The precise three-dimensional structure of a drug molecule is often critical to its therapeutic effect. This compound and its derivatives serve as key starting materials for the synthesis of enantiomerically pure pharmaceutical intermediates, ensuring the final drug product has the desired stereochemistry.

Diltiazem: Diltiazem is a calcium channel blocker used to treat hypertension, angina, and certain heart arrhythmias. A key intermediate in its synthesis is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. researchgate.net This specific stereoisomer can be synthesized through the asymmetric epoxidation of methyl (E)-4-methoxycinnamate using a chiral catalyst. researchgate.net This process underscores the importance of chiral epoxides, derived from compounds like oxirane-2-carboxylates, in accessing the precise stereochemistry required for diltiazem's activity. researchgate.netgoogle.com

Dextromethorphan (B48470): Dextromethorphan is a widely used cough suppressant. The synthesis of dextromethorphan and its derivatives often involves the use of chiral intermediates to construct the morphinan (B1239233) skeleton with the correct stereochemistry. researchgate.netepo.orggoogle.comsemanticscholar.orgmdpi.com Chiral epoxides and their derivatives are valuable in creating the necessary stereocenters within the molecule. For instance, the synthesis of deuterated dextromethorphan derivatives for pharmacokinetic studies has been accomplished using N-desmethyl-dextromethorphan as an intermediate, which can be derived from precursors with defined stereochemistry. semanticscholar.org

Construction of Peptidomimetics and Enzyme Inhibitor Scaffolds for Research

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Both are critical areas of pharmaceutical research.

The oxirane ring in derivatives of this compound is susceptible to ring-opening by various nucleophiles, a reaction that can be controlled to produce a wide range of functionalized molecules. This reactivity is harnessed to create diverse molecular scaffolds. For example, chiral epoxy-imine building blocks can be used in the diversity-oriented synthesis of peptidomimetic aspartic protease inhibitors. nih.gov The epoxide can be opened with an amine to form anti-1,3-diaminopropan-2-ol derivatives, which are privileged structures in many enzyme inhibitors, including the anti-HIV drug darunavir. nih.gov

Furthermore, chiral oxiranes can be converted to chiral aziridines, which are also versatile intermediates for the synthesis of peptidomimetic building blocks. psu.edu These building blocks can then be incorporated into peptide structures to create novel pharmaceutical agents. psu.eduescholarship.orgresearchgate.netnih.gov

Contributions to Polymer Chemistry and Materials Science

The reactivity of the epoxide ring also lends itself to applications in polymer chemistry, where oxirane-2-carboxylate derivatives can serve as monomers or precursors to functional polymers.

Precursor in the Synthesis of Functional Polymers (e.g., Polyesters with Norbornadiene Moieties)

Functional polymers, which have reactive groups along their backbone or as side chains, are of great interest for a variety of applications, including drug delivery, sensors, and advanced materials. Derivatives of oxirane-2-carboxylate can be used to introduce specific functionalities into polymers.

For instance, polyesters containing norbornadiene moieties have been synthesized through the ring-opening copolymerization of epoxides with norbornene anhydrides. rsc.orgacs.org These polymers are of interest due to the photoresponsive nature of the norbornadiene group. The use of chiral epoxides derived from oxirane-2-carboxylates can lead to polymers with specific stereochemistry, which can influence their physical and chemical properties. The synthesis of such polymers often involves catalysts that can tolerate various functional groups. nih.govnii.ac.jp The ability to create polymers with well-defined structures and functionalities opens up possibilities for creating new materials with tailored properties. nih.govcas.orgepa.govwooster.edu

Strategies for Complex Natural Product Synthesis and Analogues

The total synthesis of complex natural products is a significant challenge in organic chemistry that drives the development of new synthetic methods. Oxirane-2-carboxylate intermediates are valuable tools in this endeavor. nih.govnih.govacs.org

Total Synthesis Applications Utilizing Oxirane-2-carboxylate Intermediates (e.g., Ipsenol, Ipsdienol)

Ipsenol and ipsdienol (B1210497) are aggregation pheromones of the bark beetle. The synthesis of these and other terpenes often involves the use of chiral building blocks to establish the correct stereochemistry. Chiral epoxides, which can be derived from oxirane-2-carboxylates, are key intermediates in several synthetic routes to these natural products. researchgate.net For example, the asymmetric epoxidation of an appropriate alkene can provide a chiral epoxide that is then elaborated to the final pheromone. rsc.org The versatility of the epoxide allows for the introduction of other functional groups and the construction of the carbon skeleton with high stereocontrol.

Development of Novel Methodologies in Organic Transformations

The chiral scaffold of this compound and its derivatives, particularly its ester forms like methyl (R)-glycidate, serves as a valuable starting point for the development of innovative synthetic methodologies. The inherent strain of the epoxide ring and the presence of a stereocenter make it a powerful tool for constructing complex molecular architectures with high levels of stereocontrol. Researchers have leveraged these features to advance ring-opening chemistries and to explore the synthesis of novel heterocyclic compounds.

Advancements in Ring-Opening Chemistries

The ring-opening of epoxides is a cornerstone of organic synthesis, allowing for the introduction of two vicinal functional groups with defined stereochemistry. rsc.org In the case of derivatives of (R)-oxirane-2-carboxylate, such as glycidyl (B131873) esters, the regioselectivity of the ring-opening is a key consideration and can be influenced by the reaction conditions and the nature of the nucleophile.

Under basic or neutral conditions, the ring-opening of terminal epoxides like glycidyl esters typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon (C3), resulting in the formation of a secondary alcohol and a new bond at the terminal position. This regioselectivity is crucial for the synthesis of a wide array of functionalized chiral building blocks. For instance, the acetic acid-mediated ring-opening of various epoxides with amines has been shown to produce β-amino alcohols in high yields and with excellent regioselectivity, proceeding without the need for metal catalysts or solvents. nih.gov

In contrast, acid-catalyzed ring-opening can proceed through a mechanism with significant SN1 character. rsc.org The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. This reversal of regioselectivity provides access to a complementary set of chiral products.

The versatility of glycidyl derivatives is demonstrated by the wide range of nucleophiles that can be employed in these ring-opening reactions. These include amines, alcohols, thiols, and carbon nucleophiles like Grignard reagents and organocuprates. orgsyn.orgpatsnap.com The resulting products, such as β-amino alcohols and α-hydroxy-γ-lactones, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. patsnap.com

| Epoxide Substrate | Nucleophile | Catalyst/Conditions | Major Product (Regioisomer) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene (B11656) Oxide | Aniline | YCl3 (1 mol%), solvent-free, rt | Attack at benzylic carbon | 96 | researchgate.net |

| Styrene Oxide | Morpholine | YCl3 (1 mol%), solvent-free, rt | Attack at terminal carbon | 94 | researchgate.net |

| trans-2,3-Epoxy Cinnamyl Alcohol | Aniline | W-BHA catalyst (5 mol%) | anti-3-Amino-1,2-diol | 95 | rsc.org |

| General Epoxides | Amines | Acetic Acid, solvent-free | β-Amino alcohols | High | nih.gov |

| (R)-Glycidyl Butyrate | Methanolysis | Organobase | Poly(glycidol) (after polymerization) | - | rsc.org |

Exploration in the Synthesis of Novel Heterocyclic Compounds (e.g., Azetidines, Spiro[indole-oxiranes])

The chiral framework of (R)-oxirane-2-carboxylate derivatives is a key starting point for the enantioselective synthesis of complex heterocyclic structures, which are prevalent in many biologically active compounds.

Azetidines:

Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry. nih.govrsc.org One powerful method for their synthesis is the intramolecular cyclization of 3,4-epoxy amines. While a direct synthesis from this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be envisioned. This would involve the conversion of the carboxylate to a suitable precursor, such as a cis-3,4-epoxy amine. For example, methyl (R)-glycidate could be elaborated through a series of standard transformations to yield the necessary epoxy amine, which can then undergo cyclization.

Recent advancements have shown that lanthanide triflates, such as La(OTf)₃, are excellent catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govrsc.orgresearchgate.net This reaction proceeds with high selectivity for the C3-aminolysis, leading to the formation of the desired four-membered ring, even in the presence of acid-sensitive functional groups. nih.govrsc.org

| Substrate (cis-3,4-epoxy amine) | Catalyst (mol%) | Solvent | Temperature | Yield of Azetidine (%) | Reference |

|---|---|---|---|---|---|

| N-Benzyl-cis-3,4-epoxyhexylamine | La(OTf)3 (5) | (CH2Cl)2 | Reflux | 81 | rsc.org |

| N-(4-Methoxybenzyl)-cis-3,4-epoxyhexylamine | La(OTf)3 (5) | (CH2Cl)2 | Reflux | 88 | rsc.org |

| N-(4-Chlorobenzyl)-cis-3,4-epoxyhexylamine | La(OTf)3 (5) | (CH2Cl)2 | Reflux | 91 | rsc.org |

| N-Butyl-cis-3,4-epoxyhexylamine | La(OTf)3 (5) | (CH2Cl)2 | Reflux | 87 | rsc.org |

Spiro[indole-oxiranes]:

Spiro[indole-oxiranes], also known as spiro-epoxyoxindoles, are another class of heterocycles with significant biological activity and synthetic utility. google.comrsc.org These compounds feature an oxirane ring fused in a spirocyclic fashion to an oxindole (B195798) core. The synthesis of these structures often involves the epoxidation of an exocyclic double bond at the C3 position of an oxindole precursor or a Darzens-type reaction between an isatin (B1672199) and a suitable nucleophile. google.comnih.gov

While direct synthesis from this compound is not prominently featured in the literature, derivatives of (R)-glycidic acid could serve as chiral C2 synthons in reactions with isatins. For instance, a chiral sulfur ylide generated from a camphor-derived sulfonium (B1226848) salt has been successfully employed in the asymmetric epoxidation of isatins, yielding enantioenriched spiro-epoxyoxindoles with high diastereoselectivity. google.comscielo.br Similarly, asymmetric Darzens reactions have been developed for this purpose. nih.gov Once formed, the spiro-epoxyoxindole can undergo further transformations through ring-opening of the epoxide with various nucleophiles, providing access to a diverse range of complex spirocyclic oxindoles. rsc.org

| Isatin Derivative | Reagent | Catalyst/Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| N-Boc Isatin | Camphor-derived sulfonium salt | Base | 92 | 93 | google.com |

| N-Benzyl Isatin | Camphor-derived sulfonium salt | Base | 90 | 91 | google.com |

| N-Methyl Isatin | Phenacyl bromide | Chiral N,N'-dioxide-Co(acac)2 | 72 | 85 | nih.gov |

| N-Allyl Isatin | Phenacyl bromide | Chiral N,N'-dioxide-Co(acac)2 | 75 | 82 | nih.gov |

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of potassium (R)-oxirane-2-carboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide a comprehensive picture of the compound's atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Functional Group Identification and Stereochemical Assignment

NMR spectroscopy is a cornerstone in the structural analysis of this compound, offering detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals for the protons of the oxirane ring. These protons, being diastereotopic, typically appear as distinct multiplets in the upfield region of the spectrum. The chemical shifts and coupling constants of these protons are highly sensitive to their stereochemical environment, providing crucial information for confirming the (R)-configuration. For comparison, the related compound (S)-methyl glycidate shows signals for the oxirane ring protons at approximately δ 2.9 ppm (dd, J = 6.0, 4.0 Hz, 1H), δ 2.95 ppm (dd, J = 6.0, 2.5 Hz, 1H), and δ 3.43 ppm (dd, J = 4.0, 2.5 Hz, 1H). The acidic proton of a carboxylic acid typically appears much further downfield, often as a broad singlet in the range of 10-12 ppm. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbons of the oxirane ring are expected to resonate at characteristic chemical shifts, typically in the range of 40-60 ppm. ucl.ac.uk The carboxylate carbon (C=O) will appear significantly downfield, generally between 160 and 180 ppm. libretexts.org For instance, in (S)-methyl glycidate, the oxirane carbons appear at δ 46.5 and 47.1 ppm, while the carbonyl carbon is observed at δ 169.9 ppm.

A representative, albeit for a related compound, set of NMR data is presented below:

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Oxirane CH | ~2.9-3.5 (m) | ~45-55 |

| Oxirane CH₂ | ~2.7-3.0 (m) | ~45-55 |

| Carboxylate C=O | - | ~170-180 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Impurity Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement, which can unequivocally confirm the molecular formula C₃H₃KO₃. The exact mass of this compound is calculated to be 125.9719 g/mol . This technique is also instrumental in identifying and quantifying potential impurities by detecting ions with different mass-to-charge ratios.

Chromatographic Methods for Purity and Enantiomeric Excess

Chromatographic techniques are essential for assessing the purity of this compound, with a particular focus on its enantiomeric purity, a critical parameter for its application in stereoselective synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

Research on the separation of similar acidic chiral compounds suggests that polysaccharide-based CSPs, such as Chiralcel OD-H, are highly effective. researchgate.net For the analysis of carboxylic acids, the mobile phase often consists of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as 2-propanol, sometimes with the addition of an acidic modifier like trifluoroacetic acid to improve peak shape and resolution. The detection is typically carried out using a UV detector. The ability to achieve baseline separation of the enantiomers allows for accurate quantification of the (R)-enantiomer and detection of even trace amounts of the undesired (S)-enantiomer.

A typical, though generalized, set of HPLC conditions is outlined below:

| Parameter | Condition |

| Column | Chiralcel OD-H or similar polysaccharide-based CSP |

| Mobile Phase | Hexane/Isopropanol with a small percentage of an acidic modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Temperature | Ambient |

X-ray Crystallography for Absolute Stereochemical Determination

While spectroscopic and chromatographic methods provide strong evidence for the structure and stereochemistry, X-ray crystallography offers the ultimate, unambiguous determination of the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. This technique would definitively confirm the (R)-stereochemistry of the chiral center at the C2 position of the oxirane ring.

Future Directions and Emerging Research Areas

Discovery and Development of Novel Catalytic Systems for Highly Enantioselective Transformations

The quest for more efficient and selective catalysts for the synthesis of (R)-oxirane-2-carboxylate derivatives remains a vibrant area of research. While established methods like the Sharpless asymmetric epoxidation are reliable, the focus is shifting towards developing more sustainable and atom-economical catalytic systems.

Recent advancements include the exploration of chiral iminium salts as organocatalysts for asymmetric epoxidation. lboro.ac.uk These catalysts, often derived from modified amino acids, have shown promise in mediating the epoxidation of various olefins with high enantioselectivity. lboro.ac.uk For instance, dihydroisoquinolinium salts have been found to be effective, with the aromatic unit at the C4 position being crucial for asymmetric induction. lboro.ac.uk

Another promising avenue is the use of rare-earth metal amides complexed with chiral ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). rsc.org For example, a combination of Yb[N(SiMe3)2]3 and a chiral TADDOL ligand has been successfully employed for the catalytic asymmetric epoxidation of α,β-unsaturated ketones, achieving excellent yields and high enantioselectivities. rsc.org Similarly, yttrium-biphenyldiol complexes have emerged as powerful catalysts for the asymmetric epoxidation of α,β-unsaturated esters, yielding the corresponding epoxy esters with up to 99% enantiomeric excess (ee). organic-chemistry.org

Chiral metalloporphyrins , particularly those of iron and manganese, are also being investigated for asymmetric alkene epoxidation. rsc.org By modifying the porphyrin ligand, for example by introducing bulky and electron-withdrawing groups, the catalyst's reactivity, stability, and selectivity can be fine-tuned. rsc.org

The development of novel oxidants is also a key aspect. For instance, the use of tetraphenylphosphonium (B101447) monoperoxysulfate, which is soluble in many organic solvents, has enabled epoxidation reactions to be carried out at lower temperatures, leading to higher enantioselectivities. lboro.ac.uk

Integration of Advanced Computational Methodologies for Predictive Reaction Design and Optimization

Computational chemistry has become an indispensable tool in modern catalyst design and reaction optimization. Density Functional Theory (DFT) calculations, in particular, are providing unprecedented insights into the mechanisms of enantioselective epoxidation, enabling the rational design of more efficient catalysts.

DFT studies have been employed to analyze the transition-state models for enantioselective epoxidation reactions. For example, in the Darzens-type epoxidation of diazoesters with glyoxal (B1671930) derivatives catalyzed by a chiral boron-Lewis acid, computational models have helped to elucidate the origin of stereoselectivity. researchgate.net Similarly, the reactivity of m-chloroperoxybenzoic acid (mCPBA) in the epoxidation of α,β-unsaturated esters has been rationalized through the analysis of frontier molecular orbital interactions using DFT calculations. researchgate.net These studies help in understanding how the electronic and steric properties of the substrate and catalyst influence the reaction outcome. researchgate.net

Molecular modeling is also being used to predict the substrate scope and enantioselectivity of new catalytic systems. By simulating the interaction between the catalyst and various substrates, researchers can identify promising catalyst candidates and reaction conditions before embarking on extensive experimental work. This in-silico screening approach significantly accelerates the discovery and development of novel catalytic transformations.

Exploration of Undiscovered Synthetic Applications and the Creation of Innovative Target Molecules

Potassium (R)-oxirane-2-carboxylate and its derivatives are highly valued as chiral building blocks in organic synthesis due to the versatility of the epoxide ring, which can be opened by a wide range of nucleophiles with high regio- and stereoselectivity. lboro.ac.ukresearchgate.net This reactivity has been exploited in the total synthesis of numerous complex and biologically active molecules.

For example, this chiral synthon has been instrumental in the total synthesis of (-)-bucidarasin A , where it served as a key starting material. nih.gov Its use enabled a series of highly stereoselective reactions, ultimately leading to the successful synthesis of the natural product. nih.gov Furthermore, derivatives of (R)-oxirane-2-carboxylic acid are crucial intermediates in the preparation of 1α,25-dihydroxyvitamin D3 analogues , highlighting their importance in medicinal chemistry. nih.gov

Researchers are continuously exploring new synthetic transformations of this chiral epoxide. The development of novel ring-opening reactions with different nucleophiles and the exploration of cascade reactions initiated by the epoxide opening are active areas of investigation. The goal is to expand the synthetic utility of this compound and to enable the efficient construction of novel and structurally diverse target molecules with potential applications in materials science and pharmacology.

Deeper Mechanistic Probes into Stereoselective Enzyme-Substrate Interactions and Reaction Pathways

Enzymatic methods, particularly kinetic resolution, offer a powerful and environmentally benign approach to the synthesis of enantiomerically pure epoxides. Lipases are among the most commonly used enzymes for the resolution of racemic glycidic acid esters. google.comnih.gov Understanding the intricate details of enzyme-substrate interactions and the catalytic mechanism is crucial for improving the efficiency and selectivity of these biocatalytic processes.

Enzymatic kinetic resolution of racemic glycidyl (B131873) esters relies on the ability of the enzyme to preferentially hydrolyze one enantiomer, leaving the other enantiomer enriched. google.com For instance, in the synthesis of diltiazem, the enzymatic resolution of a glycidic acid ester intermediate is a key step to obtain the desired optically active compound. google.com The efficiency of such resolutions is often quantified by the enantiomeric ratio (E-value).

Recent studies have focused on elucidating the structural basis for the enantioselectivity of lipases. For example, the crystal structure of the lipase (B570770) from Burkholderia stagnalis has been determined, providing insights into the architecture of the active site. nih.gov This structural information, combined with kinetic studies, helps to understand how the enzyme discriminates between the two enantiomers of the substrate. nih.gov By identifying the key amino acid residues involved in substrate binding and catalysis, researchers can use protein engineering techniques to enhance the enzyme's activity and enantioselectivity. nih.gov

Furthermore, multiphase membrane enzyme reactors are being developed to improve the efficiency of enzymatic resolutions. nih.gov Mathematical models are used to simulate the performance of these systems and to optimize reaction conditions. nih.gov These integrated approaches, combining experimental and theoretical studies, are paving the way for the development of highly efficient and scalable biocatalytic processes for the production of this compound and other valuable chiral compounds.

Q & A

Basic Research Questions

Q. What established methods are used to quantify oxirane content in potassium (R)-oxirane-2-carboxylate, and how do experimental results compare to theoretical predictions?

- Methodology :

- AOCS Method Cd 9-57 : A titration-based approach to determine experimental oxirane oxygen (Oexp) using hydrobromic acid. Theoretical oxirane oxygen (Otheo) can be calculated using Equation 2, which incorporates iodine values and molecular weights .

- FTIR-ATR Technique : Provides rapid quantification of oxirane content in complex mixtures (e.g., epoxidized oils) with high accuracy (r² = 0.995). Peaks at 1100 cm⁻¹ (C–O–C bonds) confirm oxirane presence .

- 1H-NMR Validation : Corroborates FTIR data by analyzing epoxidation site unsaturation (e.g., 5.0–5.5 ppm peaks) and conversion rates .